1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-undecyl-1H-imidazolium methyl sulphate
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Overview
Description
1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-undecyl-1H-imidazolium methyl sulphate is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields due to their unique chemical properties. This particular compound is characterized by the presence of an imidazolium ring substituted with an aminoethyl group, a methyl group, and an undecyl chain, along with a methyl sulphate counterion.
Preparation Methods
The synthesis of 1-(2-aminoethyl)-4,5-dihydro-3-methyl-2-undecyl-1H-imidazolium methyl sulphate typically involves the following steps:
Formation of the Imidazolium Ring: The imidazolium ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles or amidoximes under mild reaction conditions.
Substitution Reactions: The aminoethyl group can be introduced through nucleophilic substitution reactions involving appropriate alkyl halides and amines.
Quaternization: The final step involves the quaternization of the imidazolium ring with methyl sulphate to form the desired compound.
Chemical Reactions Analysis
1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-undecyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Scientific Research Applications
1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-undecyl-1H-imidazolium methyl sulphate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-4,5-dihydro-3-methyl-2-undecyl-1H-imidazolium methyl sulphate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby preventing their normal function.
Protein Interactions: It can interact with proteins, altering their structure and function, which can lead to various biological effects.
Cell Membrane Disruption: The amphiphilic nature of the compound allows it to interact with cell membranes, potentially leading to membrane disruption and cell death.
Comparison with Similar Compounds
1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-undecyl-1H-imidazolium methyl sulphate can be compared with other similar compounds such as:
1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: This compound has a similar imidazolium core but differs in the counterion and specific substituents.
Hydroxyethyl imidazolines: These compounds have a hydroxyethyl group instead of an aminoethyl group and are used in different industrial applications.
Aminoethyl imidazolines: These compounds have similar aminoethyl groups but differ in the length and nature of the alkyl chain.
The uniqueness of this compound lies in its specific combination of substituents and counterion, which confer distinct chemical and biological properties.
Properties
CAS No. |
93783-37-0 |
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Molecular Formula |
C18H39N3O4S |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
methyl sulfate;2-(3-methyl-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl)ethanamine |
InChI |
InChI=1S/C17H36N3.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-17-19(2)15-16-20(17)14-13-18;1-5-6(2,3)4/h3-16,18H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
GRAPFUCCLAOCHJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC1=[N+](CCN1CCN)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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